4-Amino-1,2,5-oxadiazole-3-carbonitrile (CAS 156463-85-3), also known as 3-amino-4-cyanofurazan, is a highly reactive, asymmetric furazan derivative characterized by adjacent amino and cyano functional groups. In industrial and advanced laboratory procurement, it is primarily sourced as a critical building block for nitrogen-rich energetic materials and complex pharmaceutical intermediates. The unique juxtaposition of an oxidizable amino group and a cyclizable cyano group enables the construction of complex multicyclic frameworks, including furazan-tetrazole hybrids, ether-bridged energetic plasticizers, and fused oxadiazolopyridines. Its most prominent industrial role is serving as the foundational precursor for high-density melt-cast explosives like DNTF (3,4-bis(4-nitrofurazan-3-yl)furoxan) and advanced IDO1 inhibitors in medicinal chemistry workflows [1].
Attempting to substitute 4-amino-1,2,5-oxadiazole-3-carbonitrile with symmetric furazans, such as 3,4-diaminofurazan (DAF) or 3,4-dinitrofurazan (DNF), fundamentally disrupts downstream synthetic workflows. While DAF is a common and highly accessible energetic baseline, it lacks the electrophilic cyano group required for cycloaddition reactions (e.g., with azides to form tetrazoles) or condensation into pyridine rings. Conversely, fully oxidized derivatives like DNF act as terminal energetic products rather than versatile intermediates. Procurement of this exact asymmetric cyano-amine is non-negotiable for processes requiring sequential, orthogonal functionalization—such as oxidizing the amine to a nitro or azo group while independently reacting the nitrile to form bridged or fused heterocyclic networks [1].
Unlike symmetric precursors such as 3,4-diaminofurazan (DAF), 4-amino-1,2,5-oxadiazole-3-carbonitrile features a highly reactive cyano group that undergoes direct cycloaddition. For instance, reacting the target compound with sodium azide yields 3-amino-4-(tetrazol-5-yl)furazan with a high conversion rate (up to 90.9% yield). This orthogonal reactivity allows the amino group to be preserved for subsequent functionalization. DAF cannot undergo this reaction, requiring entirely different, multi-step, and lower-yield pathways to build extended nitrogen-rich multicyclic networks [1].
| Evidence Dimension | Yield of tetrazole-furazan intermediate |
| Target Compound Data | 90.9% yield via direct cyano-azide cycloaddition |
| Comparator Or Baseline | 3,4-Diaminofurazan (DAF) (0% yield for this specific pathway; lacks cyano group) |
| Quantified Difference | Enables direct 1-step tetrazole formation which is structurally impossible with symmetric DAF |
| Conditions | Sodium azide cycloaddition in DMF |
Buyers looking to synthesize tetrazole-furazan hybrids or bridged structures must procure the cyano-derivative to ensure viable process yields.
4-Amino-1,2,5-oxadiazole-3-carbonitrile is the established industrial starting material for synthesizing 3,4-bis(4'-nitrofurazan-3'-yl)furoxan (DNTF). By utilizing the cyano group for addition and cyclization, followed by oxidation of the amino groups, manufacturers achieve a final energetic material with a crystal density of 1.93 g/cm³ and a detonation velocity exceeding 9000 m/s. This represents a 168% improvement in overall energetic performance over the standard baseline TNT, while critically maintaining a processable melting point of 109 °C suitable for melt-cast formulations [1].
| Evidence Dimension | Downstream energetic performance (Detonation Velocity & Density) |
| Target Compound Data | >9000 m/s and 1.93 g/cm³ (as DNTF derived from target) |
| Comparator Or Baseline | TNT baseline (~6900 m/s and 1.65 g/cm³) |
| Quantified Difference | >30% higher detonation velocity and 168% overall energetic performance increase |
| Conditions | Standard detonation performance metrics for melt-cast formulations |
Procurement of this specific intermediate is critical for scaling up high-performance melt-cast explosives that significantly outperform legacy TNT baselines.
In medicinal chemistry, the target compound is strictly required for the synthesis of [1,2,5]oxadiazolo[3,4-b]pyridine derivatives, which act as potent indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors. The adjacent amino and cyano groups enable specific cyclocondensation reactions that cannot be achieved with simple amino-furazans. Derivatives synthesized from this specific precursor have demonstrated significant hIDO1 inhibitory activity, with optimized compounds achieving enzymatic IC50 values as low as 108.7 nM and cellular IC50 values of 19.88 nM [1].
| Evidence Dimension | hIDO1 Inhibitory Activity (IC50) |
| Target Compound Data | 108.7 nM (enzymatic) / 19.88 nM (cellular) for derived compounds |
| Comparator Or Baseline | Non-fused furazan analogs (Inactive or lack binding capability) |
| Quantified Difference | Provides the exact structural geometry required for nanomolar target engagement |
| Conditions | Enzymatic hIDO1 assay and HEK293T cellular assay |
Pharmaceutical buyers cannot substitute this with DAF or nitro-furazans, as the adjacent amino and cyano groups are strictly required for the cyclization into the oxadiazolopyridine pharmacophore.
The target compound serves as the essential precursor for high-performance energetic plasticizers, such as FOF-13 (an oxygen-bridged trifurazan ether). Oxidation of 4-amino-1,2,5-oxadiazole-3-carbonitrile yields a nitro-cyano intermediate, which upon etherification produces a plasticizer with an exceptional density of 1.97 g/cm³ and an onset thermal decomposition temperature exceeding 270 °C. Substituting this precursor with non-cyano furazans prevents the formation of these highly stable, dense ether linkages critical for advanced solid rocket propellants [1].
| Evidence Dimension | Density and Thermal Stability of derived plasticizer |
| Target Compound Data | 1.97 g/cm³ and Tdec > 270 °C (FOF-13) |
| Comparator Or Baseline | Standard energetic plasticizers (typically <1.6 g/cm³ and lower thermal stability) |
| Quantified Difference | >20% increase in density while maintaining extreme thermal stability |
| Conditions | Thermal decomposition via DSC and density via gas pycnometer |
Provides a direct synthetic route to advanced energetic plasticizers that offer better compatibility and density than conventional nitro-plasticizers.
Ideal for procurement by defense and aerospace materials manufacturers synthesizing DNTF. The compound's specific structure allows the multi-step construction of the furoxan core, resulting in melt-cast explosives that outperform TNT in detonation velocity while maintaining a highly processable 109 °C melting point [1].
Crucial for R&D teams developing furazan-tetrazole hybrids. The highly reactive cyano group allows direct cycloaddition with azides, yielding highly thermally stable (up to 345 °C onset decomposition) and impact-insensitive energetic materials [2].
The mandatory starting material for pharmaceutical companies synthesizing [1,2,5]oxadiazolo[3,4-b]pyridine-based IDO1 inhibitors. The asymmetric amino/cyano substitution is required to build the fused pyridine pharmacophore targeting tumor immune evasion [1].
Selected by solid rocket propellant engineers to synthesize ether-bridged trifurazans (like FOF-13). These derivatives provide superior density (1.97 g/cm³) and thermal stability compared to conventional nitrate ester plasticizers, improving the overall safety and performance of propellant formulations[2].
Irritant